(1S,2R)-2-Hydroxycyclopentane-1-carboxylic acid

Descripción

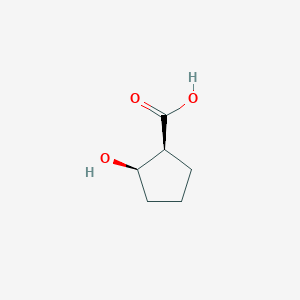

(1S,2R)-2-Hydroxycyclopentane-1-carboxylic acid is a carbocyclic compound featuring a five-membered cyclopentane (B165970) ring. This ring is substituted with a carboxylic acid group and a hydroxyl group, with their spatial orientation fixed in a specific stereochemical arrangement.

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 169868-13-7 achemblock.com |

| Molecular Formula | C6H10O3 achemblock.com |

| Molecular Weight | 130.14 g/mol achemblock.com |

| IUPAC Name | This compound achemblock.com |

| SMILES | O=C(O)[C@H]1CCC[C@H]1O achemblock.com |

| Purity (Typical) | 97% achemblock.com |

The cyclopentane ring is a fundamental structural motif found in numerous biologically active molecules and natural products. Its presence often imparts a degree of conformational rigidity that can be advantageous for molecular recognition and binding to biological targets. Research into cyclopentane derivatives is extensive, with applications spanning pharmaceuticals, agrochemicals, and materials science.

For instance, certain cyclopentane derivatives have been investigated for their potent and selective inhibition of influenza virus neuraminidase, a key target for antiviral therapies. nih.gov These compounds share structural features with established antiviral drugs but are distinguished by their five-membered ring structure. nih.gov In another area of medicinal chemistry, cyclopentane-fused anthraquinone (B42736) derivatives have been synthesized and evaluated for their antitumor activity. nih.gov These novel compounds have shown significant antiproliferative effects against various cancer cell lines, highlighting the versatility of the cyclopentane scaffold in drug design. nih.gov The incorporation of the cyclopentane framework is a strategic approach to explore new chemical space and develop molecules with improved potency, selectivity, and pharmacokinetic profiles. pharmablock.comlifechemicals.com

Hydroxycarboxylic acids are organic compounds containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group. The spatial arrangement of these groups, known as stereochemistry, is critical in determining the molecule's physical, chemical, and biological properties. For this compound, the designations (1S,2R) precisely define the three-dimensional orientation of the hydroxyl and carboxylic acid groups relative to the cyclopentane ring.

This specific arrangement dictates how the molecule interacts with other chiral molecules, such as enzymes and receptors in a biological system. Even minor changes in stereochemistry can lead to dramatic differences in biological activity. One stereoisomer of a compound might be a potent therapeutic agent, while another could be inactive or even produce undesired effects. The fixed orientation of the functional groups in this compound influences its crystal packing and the formation of intermolecular hydrogen bonds, which are crucial for its solid-state properties. researchgate.net Therefore, controlling the stereochemistry during synthesis is a fundamental aspect of modern organic chemistry, ensuring that the desired isomer is produced for its intended application.

Current research involving this compound is primarily centered on its use as a chiral building block in organic synthesis. Chemical suppliers list it as a reagent, indicating its role as a starting material for the construction of more complex molecules. achemblock.comcymitquimica.comcenmed.com Its well-defined stereochemistry makes it a valuable precursor for synthesizing target molecules where specific stereoisomers are required.

A significant gap in the current research landscape is the limited number of studies on the intrinsic biological activity of this compound itself. While its derivatives are explored for various applications, the compound as a standalone entity has not been extensively profiled for its own therapeutic potential. Future research could focus on screening this molecule against a range of biological targets to uncover any inherent pharmacological properties. Furthermore, while synthetic methods to produce cyclopentane derivatives exist, research into more efficient and scalable routes to access this specific stereoisomer could broaden its accessibility and application in both academic and industrial research. wikipedia.orggoogle.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chlorocyclohexanone |

| methyl cyclopentanecarboxylate |

| zanamivir |

| oseltamivir carboxylate |

| amantadine |

| rimantadine |

| ribavirin |

| doxorubicin |

| 3-aminopyrrolidine |

| (1R,2R)-trans-2-hydroxy-1-cyclopentanecarboxylic acid |

| (1R,2S)-cis-2-hydroxy-1-cyclohexanecarboxylic acid |

| (1R,2S)-cis-2-hydroxy-1-cycloheptanecarboxylic acid |

| carboplatin |

| cisplatin |

| boceprevir |

| enzalutamide |

| apalutamide |

| nalbuphine |

| mirabegron |

| vibegron |

| solabegron |

| 1-hydroxycyclopropanecarboxylic acid |

| 1-aminocyclopropyl formate |

Propiedades

IUPAC Name |

(1S,2R)-2-hydroxycyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHGSWURBGPKQZ-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereocontrol of 1s,2r 2 Hydroxycyclopentane 1 Carboxylic Acid

Chemo- and Diastereoselective Synthetic Pathways of (1S,2R)-2-Hydroxycyclopentane-1-carboxylic acid

The synthesis of the target compound with the desired cis relationship between the hydroxyl and carboxylic acid groups requires careful consideration of diastereoselectivity. Various methods can be envisioned, starting from readily available cyclopentane (B165970) precursors.

Regioselective Functionalization Approaches

Regioselective functionalization of a symmetric starting material is a key strategy to introduce the necessary functional groups at the desired positions. For instance, the functionalization of cyclopentene (B43876) or its derivatives can provide a direct route to the target structure. One plausible approach involves the regioselective opening of an epoxide derived from a cyclopentene carboxylate.

Another approach could involve the transannular C–H functionalization of cycloalkane carboxylic acids. While challenging, this method offers a direct way to introduce functionality at a remote position, potentially controlling regioselectivity through the use of specific directing groups and ligands.

Diastereoselective Addition and Transformation Reactions

Diastereoselective reactions are crucial for establishing the correct relative stereochemistry of the hydroxyl and carboxyl groups. A common strategy is the reduction of a β-ketoester, such as ethyl 2-oxocyclopentanecarboxylate. The stereochemical outcome of the ketone reduction can be influenced by the choice of reducing agent and reaction conditions, aiming for the formation of the cis diol.

Alternatively, the dihydroxylation of a cyclopentene bearing a carboxylic acid or ester group can be employed. The stereoselectivity of this reaction is often dependent on the directing effect of the existing functional group and the reagents used. For example, dihydroxylation of methyl cyclopent-2-enecarboxylate can yield a mixture of diastereomers, necessitating careful control over the reaction to favor the desired cis product.

Enantioselective Synthesis Strategies for this compound

To obtain the specific (1S,2R) enantiomer, asymmetric synthesis or resolution techniques are essential. These methods introduce chirality in a controlled manner, leading to the desired optically active product.

Asymmetric Catalysis in the Formation of this compound

Asymmetric catalysis offers an efficient route to enantiomerically enriched products by using a small amount of a chiral catalyst to generate a large quantity of the desired stereoisomer.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral organic molecules can catalyze a wide range of transformations with high enantioselectivity. For the synthesis of this compound, an organocatalytic approach could involve the asymmetric Michael addition to an α,β-unsaturated ester, followed by functional group manipulations. For instance, a chiral amine or thiourea (B124793) catalyst could be used to control the stereoselective addition of a nucleophile to a cyclopentene acceptor. While direct application to the target molecule is not extensively documented, the principles of organocatalysis suggest its potential utility.

A representative example of an organocatalytic Michael addition is shown in the table below:

| Entry | Catalyst | Substrate | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Chiral Thiourea | 2-Cyclopenten-1-one | Diethyl malonate | Toluene | 25 | 95 | 98 |

| 2 | Proline | Cyclopentanone | Nitro-olefin | DMSO | 25 | 88 | 99 |

This table presents representative data for organocatalytic reactions on cyclopentane systems and does not represent a direct synthesis of the title compound.

Transition metal complexes with chiral ligands are widely used for asymmetric transformations. A key potential strategy for the synthesis of this compound is the Sharpless asymmetric dihydroxylation of a cyclopentene carboxylate derivative. This reaction is known for its high enantioselectivity in the formation of chiral diols from alkenes. The use of AD-mix-β, which contains the (DHQD)₂PHAL ligand, would be expected to yield the (1S,2R) stereochemistry.

Another powerful transition metal-catalyzed method is asymmetric hydrogenation. The enantioselective reduction of the ketone in a racemic or prochiral β-ketoester, such as ethyl 2-oxocyclopentanecarboxylate, using a chiral ruthenium or rhodium catalyst could provide the desired (1S,2R)-hydroxy ester with high enantiomeric excess.

Below is a table with representative data for transition metal-catalyzed asymmetric reactions that could be applied to the synthesis of the target molecule:

| Entry | Reaction | Catalyst | Ligand | Substrate | Solvent | Yield (%) | ee (%) |

| 1 | Asymmetric Dihydroxylation | K₂OsO₂(OH)₄ | (DHQD)₂PHAL | Methyl cyclopent-2-enecarboxylate | t-BuOH/H₂O | 90 | >95 |

| 2 | Asymmetric Hydrogenation | Ru(OAc)₂ | (S)-BINAP | Ethyl 2-oxocyclopentanecarboxylate | MeOH | 98 | 99 |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. After establishing the desired chirality, the auxiliary is removed and can often be recovered for reuse. For the synthesis of molecules like this compound, auxiliaries can be employed to control the formation of the two contiguous stereocenters at C1 and C2.

One of the most reliable methods for establishing stereocenters is the Evans aldol (B89426) reaction, which utilizes chiral oxazolidinone auxiliaries. A plausible route to the target compound could involve an asymmetric aldol-type addition to set the relative and absolute stereochemistry, followed by ring-closing metathesis to form the cyclopentane core. The process typically begins by acylating a chiral oxazolidinone, for instance, one derived from valine or phenylalanine. The resulting imide can be converted into a stereodefined (Z)-enolate using a boron triflate and a hindered base. This enolate then reacts with a suitable aldehyde electrophile in a highly diastereoselective manner through a chair-like Zimmerman-Traxler transition state, which establishes the syn relationship between the hydroxyl group and the chiral center on the auxiliary-attached chain. Subsequent chemical modifications, such as ring-closing metathesis of a diene intermediate, would form the cyclopentane ring, followed by cleavage of the auxiliary to yield the target acid.

A key advantage of this methodology is the high degree of predictability and the excellent diastereoselectivities that can be achieved. Research on auxiliaries derived from the structurally similar (1S,2R)-2-aminocyclopentan-1-ol has shown that such rigid, cyclic structures can lead to exceptional diastereofacial selectivity, often exceeding 99% diastereomeric excess (d.e.) in asymmetric alkylation and aldol reactions.

| Chiral Auxiliary Type | Typical Application | Reported Diastereoselectivity (d.e.) | Reference |

| Evans Oxazolidinones | Asymmetric Aldol Reactions | >95% | |

| Pseudoephedrine Amides | Asymmetric Alkylations | >95% | |

| (4R,5S)-cyclopentano[d]oxazolidin-2-one | Asymmetric Alkylations & Aldol Reactions | >99% | |

| Camphorsultam | Diels-Alder Reactions, Alkylations | >90% |

Biocatalytic Routes to this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, utilizing enzymes or whole microorganisms to perform complex transformations under mild conditions.

The direct and stereoselective introduction of a hydroxyl group onto a prochiral carbon atom is a powerful synthetic transformation. Cytochrome P450 monooxygenases are a class of enzymes renowned for their ability to catalyze the regio- and stereospecific hydroxylation of unactivated C-H bonds.

Research has demonstrated the successful stereoselective hydroxylation of a cyclopentanecarboxylic acid derivative using engineered mutants of cytochrome P450 BM-3 from Bacillus megaterium. In this study, the wild-type enzyme was inactive towards cyclopentanecarboxylic acid itself. To overcome this, a "substrate engineering" approach was employed, where the acid was converted into 2-cyclopentylbenzoxazole. This modification allowed the substrate to fit into the enzyme's active site. Various mutants of P450 BM-3 were then able to hydroxylate this engineered substrate to produce two of the four possible diastereoisomers with high diastereomeric and enantiomeric excess. This approach highlights the power of combining protein and substrate engineering to broaden the applicability of enzymatic reactions for synthesizing chiral molecules.

| P450 BM-3 Mutant | Substrate | Product Stereoisomers | Total Turnovers (TTN) | Reference |

| 139-3 | 2-cyclopentylbenzoxazole | (1R,2R) and (1S,2S) | 9200 | |

| Mutant B | 2-cyclopentylbenzoxazole | (1R,2R) and (1S,2S) | 5400 | |

| Mutant L | 2-cyclopentylbenzoxazole | (1R,2R) and (1S,2S) | 3900 |

While direct enzymatic carboxylation is less common, another biocatalytic strategy is the kinetic resolution of a racemic mixture of 2-hydroxycyclopentanecarboxylic acid. Hydrolases, such as lipases, are widely used for the resolution of racemic alcohols and carboxylic acids via enantioselective esterification or hydrolysis. This method could provide access to the desired (1S,2R) enantiomer by selectively reacting with one enantiomer from the racemic mixture, leaving the other enriched.

Whole-cell biocatalysis, or microbial fermentation, leverages the complete metabolic machinery of a microorganism to produce target chemicals. This approach is advantageous as it can provide necessary enzymes and handle cofactor regeneration internally. Microorganisms can be engineered to express specific enzymes, such as the P450 monooxygenases mentioned above, turning hosts like Escherichia coli or Pseudomonas species into cellular factories for chiral synthesis.

Furthermore, certain microorganisms naturally possess the ability to perform stereoselective hydroxylations. For instance, fungi from the Aspergillus or Candida genera are known to hydroxylate a variety of organic substrates. While specific processes for this compound may not be established, the potential exists to discover or engineer a microbial strain for its de novo synthesis from simple carbon sources or for the stereoselective hydroxylation of a cyclopentanecarboxylic acid precursor fed into the fermentation broth.

Novel Synthetic Route Development for Enhanced Stereopurity

The quest for greater efficiency and stereocontrol in organic synthesis has driven the development of innovative strategies such as cascade reactions and the application of flow chemistry.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where subsequent reactions occur as a consequence of the functionality generated in the previous step, all within a single pot. This approach is highly efficient as it minimizes purification steps, reduces waste, and can rapidly build molecular complexity from simple starting materials.

The synthesis of functionalized cyclopentanes is well-suited to cascade strategies. For example, organocatalytic methods combining secondary amine and N-heterocyclic carbene (NHC) catalysts have been developed for the formal [3+2] cycloaddition between 1,3-dicarbonyl compounds and α,β-unsaturated aldehydes. This process involves a sequence of a Michael addition followed by an intramolecular crossed-benzoin reaction to construct the cyclopentane ring while creating multiple stereocenters with high enantioselectivity. A similar conceptual cascade could be designed to assemble a precursor to this compound, where the catalyst system dictates the stereochemical outcome.

| Cascade Reaction Type | Catalysts | Key Bond Formations | Typical Stereoselectivity | Reference |

| Michael-Benzoin | Chiral Secondary Amine / Chiral NHC | C-C (x2) | >95% ee | |

| Enamine-Carbene | Chiral Secondary Amine / Chiral Triazolium | C-C (x2) | >96% ee, >20:1 d.r. | |

| aza-Piancatelli Rearrangement | Lewis Acid (e.g., Dy(OTf)₃) | C-N, C-C | Diastereoselective | |

| Rhodium Carbene Domino | Chiral Rhodium Complex | C-C (x2) | >99% ee, >97:3 d.r. |

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior control over reaction parameters (temperature, pressure, and residence time), enhanced safety when handling reactive intermediates, and the potential for straightforward automation and scalability.

For stereoselective synthesis, flow chemistry is particularly powerful when combined with immobilized catalysts. Chiral auxiliaries, organocatalysts, or enzymes can be immobilized on a solid support and packed into a column (a packed-bed reactor). A solution of the starting materials is then passed through the column, where the reaction occurs. This setup simplifies product purification, as the catalyst remains in the reactor, and allows for the continuous production of the chiral product.

This approach could be applied to enhance the stereopurity of this compound. For instance, an enzymatic resolution using an immobilized lipase (B570770) in a flow reactor could be finely tuned to achieve optimal conversion and enantiomeric excess. Similarly, a multi-step synthesis involving a stereoselective step with a heterogeneous chiral catalyst could be "telescoped" into a continuous sequence, improving efficiency and process control.

Advanced Reaction Mechanisms and Kinetic Studies Involving 1s,2r 2 Hydroxycyclopentane 1 Carboxylic Acid

Mechanistic Elucidation of Formation Reactions

The formation of (1S,2R)-2-Hydroxycyclopentane-1-carboxylic acid with its specific cis-relative stereochemistry and absolute configuration hinges on highly selective chemical transformations. The mechanistic underpinnings of these reactions are critical for achieving high yields and stereopurity.

The stereochemical outcome of reactions producing chiral molecules like this compound is determined at the transition state of the rate-determining step. Analysis of these transition states, often through a combination of experimental and computational methods, provides insight into the origins of stereoselectivity.

For the synthesis of related cyclic β-hydroxy acids, asymmetric aldol (B89426) reactions and catalytic hydrogenations are common strategies. In such reactions, the catalyst and substrate form a transient diastereomeric complex. The steric and electronic interactions within this complex dictate which face of the prochiral substrate is more accessible for the reaction, leading to the preferential formation of one enantiomer over the other. For instance, in catalyst-controlled assemblies of pharmaceutically relevant atropisomers, computational modeling has been used to unveil the conformational modulation of the catalyst that preorganizes the structure into an active, folded state, which in turn controls the stereochemical outcome. nih.gov A similar principle would apply to the synthesis of this compound, where a chiral catalyst would create a biased energetic landscape for the transition states leading to the different possible stereoisomers.

In the context of forming the cyclopentane (B165970) ring itself, computational studies on reactions like the [2+2] cycloaddition of alkenes have been used to rationalize the observed stereochemistry by analyzing the transition state energies. mdpi.com For example, density functional theory (DFT) calculations can be employed to model the transition states of competing reaction pathways, and the calculated energy differences can predict the major product. In one study on the synthesis of a cyclic natural hydroxy-amino acid, a six-membered cyclic transition state was identified as the key to the intramolecular nucleophilic attack that established the desired stereochemistry. mdpi.com

Table 1: Hypothetical Transition State Energy Comparison for a Key Synthetic Step

| Transition State | Leading Stereoisomer | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| TS-1 | (1S,2R) | 0.0 | Favorable catalyst-substrate hydrogen bonding; minimized steric repulsion. |

| TS-2 | (1R,2S) | +2.5 | Steric clash between substrate and catalyst ligand. |

| TS-3 | (1S,2S) | +4.1 | Unfavorable electronic interactions in the catalyst binding pocket. |

| TS-4 | (1R,2R) | +3.8 | Combination of steric hindrance and unfavorable torsional strain. |

This table is illustrative and based on general principles of asymmetric catalysis.

The pathway from reactants to products often involves one or more reaction intermediates. The isolation and characterization of these intermediates, or their detection through spectroscopic methods, can provide strong evidence for a proposed reaction mechanism. In the synthesis of complex molecules, intermediates can sometimes be trapped by altering reaction conditions or using specific reagents.

For multi-step syntheses leading to compounds analogous to this compound, intermediates such as enolates, enamines, or organometallic species are common. For example, in the synthesis of β-hydroxy α-amino acids via aldol reactions of glycine (B1666218) Schiff bases, the formation of a specific enolate intermediate is crucial for the observed syn-selectivity. nih.govacs.org The geometry of this enolate, stabilized by the catalyst, directs the approach of the aldehyde to form the desired diastereomer.

While stable intermediates may not always be isolable, their presence can be inferred from kinetic studies and computational modeling. For example, the detection of a transient species by in-situ IR or NMR spectroscopy can confirm its role in the reaction pathway.

Kinetic Profiling of Key Transformation Steps

Kinetic studies measure the rate of a chemical reaction and provide quantitative data on how the rate is affected by factors such as reactant concentrations, temperature, and the presence of a catalyst. This information is vital for understanding reaction mechanisms and optimizing reaction conditions.

A powerful method for obtaining enantiomerically pure compounds like this compound is through kinetic resolution. In this process, a chiral catalyst or enzyme reacts at different rates with the two enantiomers of a racemic starting material. For example, lipase-catalyzed hydrolysis of a racemic ester of 2-hydroxycyclopentane-1-carboxylic acid could be used. The lipase (B570770) would selectively hydrolyze one enantiomer of the ester, for instance, the (1S,2R)-ester, to the corresponding carboxylic acid, leaving the unreacted (1R,2S)-ester behind. The efficiency of this separation is quantified by the selectivity factor (s). mdpi.com

Kinetic studies of such enzymatic resolutions involve measuring the concentrations of reactants and products over time to determine the reaction rates for each enantiomer. This data can be used to calculate the Michaelis-Menten parameters (Km and Vmax) for each enantiomer, which describe the enzyme-substrate affinity and the maximum reaction rate, respectively. nih.gov

Table 2: Illustrative Kinetic Parameters for Lipase-Catalyzed Resolution of a Racemic Ester

| Enantiomer | Km (mM) | Vmax (μmol/min·mg) | Selectivity Factor (s) |

| (1S,2R)-ester | 15 | 120 | >100 |

| (1R,2S)-ester | 50 | 5 |

This data is hypothetical and serves to illustrate the principles of kinetic resolution.

Kinetic studies are also crucial for non-enzymatic catalytic reactions. For instance, monitoring the reaction progress in an asymmetric hydrogenation to form a precursor to this compound would allow for the determination of the reaction order with respect to the substrate, catalyst, and hydrogen pressure, providing insights into the rate-determining step of the catalytic cycle.

Theoretical and Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can model complex chemical systems and provide insights that are often difficult to obtain through experiments alone.

DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely employed to map out the potential energy surface of a reaction, which includes the structures and energies of reactants, products, transition states, and intermediates.

For the stereoselective synthesis of this compound, DFT calculations could be used to:

Model Transition States: As mentioned earlier, DFT can accurately predict the geometries and energies of transition states, helping to rationalize the observed stereoselectivity. For example, in a study of an aldol reaction for the synthesis of bodinieric acids, DFT methods were used to understand the steric hindrance that was sensitive in the key reaction step. rsc.org

Evaluate Reaction Pathways: DFT can be used to compare the energetics of different possible reaction mechanisms. For instance, in a study on the cyclization of 2-hydroxy chalcone, DFT calculations showed that the mechanism occurred in three steps: protonation, cyclization, and tautomerization, with the latter being the rate-determining step. bcrec.id

Assess Catalyst-Substrate Interactions: DFT can elucidate the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between a catalyst and a substrate that are responsible for stabilizing the transition state leading to the desired product.

A typical DFT study involves optimizing the geometries of all relevant species on the potential energy surface and then calculating their energies to construct a reaction energy profile. This profile visually represents the energy changes that occur as the reaction progresses.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This approach is particularly useful for studying the dynamic behavior of large systems, such as enzymes or catalysts in solution.

In the context of this compound, MD simulations could be applied to:

Study Enzyme-Substrate Binding: If an enzymatic step is used in the synthesis, MD simulations can model how the substrate binds to the active site of the enzyme. This can reveal the key amino acid residues involved in substrate recognition and catalysis, and explain the enzyme's stereoselectivity. frontiersin.org Studies on lipases in various solvents have used MD simulations to understand conformational stability and its effect on catalytic performance. frontiersin.orgemerginginvestigators.org

Simulate Catalyst-Substrate Complex Dynamics: For non-enzymatic catalysis, MD simulations can explore the conformational landscape of the catalyst-substrate complex. This can help to identify the most stable binding modes and how they lead to the observed stereochemical outcome. acs.org

Investigate Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the reaction mechanism and kinetics. The organization of solvent molecules around the reactant-catalyst complex can have a significant impact on the stability of transition states. emerginginvestigators.org

MD simulations provide a dynamic picture of the molecular interactions that govern a chemical reaction, complementing the static information obtained from DFT calculations. For example, a simulation could show a substrate entering the active site of a lipase, adopting a specific orientation, and then undergoing the catalytic transformation. dtu.dk

Stereochemical Control and Chiral Resolution Techniques for 1s,2r 2 Hydroxycyclopentane 1 Carboxylic Acid

Chiral Resolution Strategies

The separation of enantiomers from a racemic mixture is a critical step in the preparation of chirally pure compounds. For carboxylic acids such as (1S,2R)-2-Hydroxycyclopentane-1-carboxylic acid, several strategies can be employed.

A classical and widely used method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. This technique involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting products are diastereomers, which, unlike enantiomers, have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization.

The general process involves the following steps:

Reaction of the racemic 2-hydroxycyclopentane-1-carboxylic acid with a stoichiometric amount of a chiral resolving agent (a chiral amine is commonly used for acidic compounds) in a suitable solvent.

The resulting diastereomeric salts, (1S,2R)-acid·(R)-base and (1R,2S)-acid·(R)-base, will have different solubilities.

Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize out of the solution.

The crystallized salt is then isolated, and the chiral auxiliary is removed, typically by treatment with a strong acid, to yield the enantiomerically enriched carboxylic acid.

Commonly used chiral resolving agents for carboxylic acids include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic amines like (R)- or (S)-1-phenylethylamine. The choice of the resolving agent and solvent system is often determined empirically to achieve the most efficient separation.

Table 1: Illustrative Chiral Resolving Agents for Carboxylic Acids

| Chiral Resolving Agent | Type | Typical Application |

|---|---|---|

| (R)-(+)-1-Phenylethylamine | Synthetic Amine | General purpose for acidic compounds |

| (S)-(-)-1-Phenylethylamine | Synthetic Amine | General purpose for acidic compounds |

| Brucine | Alkaloid | Often effective for a wide range of acids |

| Quinine | Alkaloid | Used for resolution of various carboxylic acids |

| Dehydroabietylamine | Diterpene Amine | Useful for resolving acidic compounds |

This table presents examples of chiral resolving agents commonly used for the resolution of carboxylic acids. The optimal agent for this compound would require experimental screening.

Chromatographic methods offer a powerful alternative for the separation of enantiomers and are widely used for both analytical and preparative scale resolutions. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a prominent technique for enantioseparation. For a compound like 2-hydroxycyclopentane-1-carboxylic acid, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in different elution times.

Supercritical Fluid Chromatography (SFC): Chiral SFC has emerged as a valuable technique, often providing faster separations and using more environmentally benign mobile phases (typically supercritical CO2 with a co-solvent) compared to HPLC. The principles of separation are similar to HPLC, relying on differential interactions with a chiral stationary phase.

While specific application notes for the direct enantioseparation of this compound are not prevalent, studies on analogous cyclic amino acids have demonstrated successful separation using macrocyclic glycopeptide-based chiral stationary phases.

Table 2: Example of Chromatographic Conditions for Enantioseparation of a Related Compound

| Parameter | Condition |

|---|---|

| Compound | cis-2-Aminocyclopentanecarboxylic acid |

| Technique | Chiral HPLC |

| Stationary Phase | Teicoplanin-based CSP |

| Mobile Phase | Methanol/Water with buffer |

| Detection | UV |

This table provides an illustrative example of chiral HPLC conditions used for a structurally similar compound. Optimal conditions for this compound would need to be developed.

Absolute Stereochemistry Determination Methodologies

Once a chiral compound has been isolated, it is crucial to determine its absolute stereochemistry, i.e., the (1S,2R) configuration. Several methods are available for this purpose.

This method involves reacting the enantiomerically pure compound with a chiral derivatizing agent (CDA) to form a diastereomer. The resulting diastereomer can then be analyzed by spectroscopic techniques, most commonly Nuclear Magnetic Resonance (NMR) spectroscopy. The spatial arrangement of the newly formed diastereomer leads to distinct chemical shifts for the protons of the original compound, allowing for the determination of its absolute configuration.

For a carboxylic acid, a common approach is to convert it into an ester or an amide using a chiral alcohol or amine. The Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) method is a well-known example, although it is more commonly applied to alcohols and amines. For carboxylic acids, chiral amines can be used to form diastereomeric amides, which can then be analyzed by ¹H NMR. The anisotropic effect of a phenyl group in the chiral auxiliary, for instance, will cause different shielding or deshielding of the protons in the cyclopentane (B165970) ring of the two diastereomers, allowing for configurational assignment.

X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. This technique provides a three-dimensional structure of the molecule in the crystalline state. To determine the absolute configuration of an organic molecule containing only light atoms (C, H, O), it is often necessary to introduce a heavier atom into the structure. This can be achieved by forming a salt or a derivative with a molecule that already contains a heavy atom and whose absolute configuration is known.

Computational methods have become increasingly powerful tools for predicting and validating the stereochemistry of chiral molecules. Techniques such as Density Functional Theory (DFT) can be used to calculate the theoretical optical rotation (OR) or circular dichroism (CD) spectra of the different possible stereoisomers.

The process typically involves:

Generating the 3D structures of the possible stereoisomers, in this case, (1S,2R), (1R,2S), (1S,2S), and (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid.

Performing conformational searches and geometry optimizations for each stereoisomer.

Calculating the chiroptical properties (e.g., specific rotation) for the most stable conformers of each stereoisomer.

Comparing the calculated properties with the experimentally measured values for the isolated enantiomer. A match between the calculated and experimental data allows for the assignment of the absolute configuration.

A theoretical study on the self-association of cyclic alpha-hydroxy carbonyl derivatives has shown a preference for the formation of heterochiral dimers in the gas phase, highlighting the subtle energetic differences that computational methods can explore to understand chiral recognition.

Role of 1s,2r 2 Hydroxycyclopentane 1 Carboxylic Acid As a Chiral Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The rigid cyclopentane (B165970) core of (1S,2R)-2-hydroxycyclopentane-1-carboxylic acid, combined with its specific stereochemical configuration, provides a robust framework for the construction of intricate molecular architectures. The presence of two distinct functional groups allows for selective transformations, enabling chemists to introduce further complexity in a controlled manner.

Construction of Natural Product Scaffolds

While direct and extensive examples of the use of this compound in the total synthesis of natural products are not widely documented in readily available literature, its structural motif is present in a variety of biologically active natural products. The cyclopentane ring is a common feature in prostaglandins, carbocyclic nucleosides, and various terpenoids. The inherent chirality of this building block could, in principle, be exploited to streamline the synthesis of such compounds by providing a pre-formed, stereochemically defined core, thus reducing the number of steps required to establish the desired stereocenters.

Synthesis of Analogs with Defined Stereocenters

The synthesis of analogs of biologically active molecules is crucial for structure-activity relationship (SAR) studies and drug discovery. This compound can serve as a valuable starting material for the preparation of novel carbocyclic analogs of existing drugs or natural products. By modifying the carboxylic acid and hydroxyl groups, and by further functionalizing the cyclopentane ring, a diverse library of compounds with defined stereochemistry can be generated. For instance, it could be a precursor for carbocyclic nucleoside analogs, where the cyclopentane ring mimics the furanose sugar of natural nucleosides.

Application in Tandem and Domino Reaction Sequences

Tandem and domino reactions are powerful tools in organic synthesis, allowing for the formation of multiple chemical bonds in a single synthetic operation. The bifunctional nature of this compound makes it a suitable candidate for designing such reaction sequences. For example, the hydroxyl and carboxylic acid groups could participate in sequential intramolecular reactions, such as lactonization followed by further transformations, to rapidly build molecular complexity. The fixed spatial relationship between these two functional groups can enforce a high degree of stereocontrol in these transformations.

Derivatization to Access New Chiral Ligands and Organocatalysts

The development of new chiral ligands and organocatalysts is a cornerstone of modern asymmetric catalysis. The rigid scaffold and defined stereochemistry of this compound make it an interesting platform for the design of such molecules.

Synthesis of Chiral Auxiliaries from this compound

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The hydroxyl and carboxylic acid functionalities of this compound can be readily derivatized to attach to prochiral substrates. For example, the carboxylic acid can be converted into an amide or an ester, while the hydroxyl group can be etherified or acylated. The resulting chiral auxiliary, with its well-defined three-dimensional structure, can then effectively shield one face of the substrate, leading to highly stereoselective transformations. After the desired stereocenter has been created, the auxiliary can be cleaved and potentially recycled.

Development of Novel Catalytic Systems Based on its Structure

The rigid cyclopentane framework of this compound can also be used as a scaffold for the development of new chiral ligands for metal-catalyzed reactions or as a core for novel organocatalysts. By introducing coordinating groups, such as phosphines, amines, or thiols, onto the cyclopentane ring, new chiral ligands can be synthesized. The specific geometry of the cyclopentane backbone would dictate the spatial arrangement of these coordinating groups, influencing the stereochemical outcome of the catalyzed reaction. Similarly, derivatization of the hydroxyl and carboxylic acid groups with catalytically active moieties could lead to the development of new classes of organocatalysts.

While the full potential of this compound as a chiral building block is still being explored, its unique structural features and bifunctionality make it a promising candidate for a wide range of applications in asymmetric synthesis. Further research into its synthetic utility is warranted to unlock its capabilities in the construction of complex chiral molecules.

Advanced Spectroscopic and Analytical Characterization for Research on 1s,2r 2 Hydroxycyclopentane 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (1S,2R)-2-Hydroxycyclopentane-1-carboxylic acid. It provides detailed information about the chemical environment, connectivity, and stereochemical arrangement of atoms within the molecule.

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer primary insights into the molecular structure.

¹H NMR : The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The carboxylic acid proton characteristically appears as a broad singlet in the downfield region of 10-12 ppm, a signal that disappears upon exchange with D₂O. libretexts.org Protons on carbons adjacent to the carboxylic acid and hydroxyl groups (H1 and H2) are expected to resonate at a lower field than the other aliphatic protons due to the deshielding effect of the electronegative oxygen atoms. The remaining cyclopentane (B165970) ring protons would appear as complex multiplets in the upfield region.

¹³C NMR : The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid is typically observed in the 160-180 ppm range. libretexts.org The carbons bonded to the hydroxyl group (C2) and the carboxylic acid group (C1) will also be deshielded, appearing further downfield than the other three sp³-hybridized carbons of the cyclopentane ring.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular skeleton by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment maps the coupling relationships between protons, typically those on adjacent carbons. For this compound, COSY would show correlations between H1 and H2, H2 and the protons on C3, and so on around the cyclopentane ring, confirming the connectivity of the aliphatic system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbons to which they are directly attached. It allows for the unambiguous assignment of each carbon signal by linking it to its corresponding, and often more easily assigned, proton signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule. For instance, the carboxylic acid proton could show a correlation to the carbonyl carbon and C1, while H2 could show correlations to C1 and C3, providing definitive evidence for the relative positions of the functional groups.

The following table summarizes the expected NMR data for this compound based on general spectroscopic principles.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||

|---|---|---|---|---|

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Carbon Assignment | Predicted Chemical Shift (ppm) |

| -COOH | 10.0 - 12.0 | Broad Singlet | C=O | 175 - 180 |

| -OH | Variable (2.0 - 5.0) | Broad Singlet | C2-OH | 70 - 80 |

| H2 (CH-OH) | ~4.0 - 4.5 | Multiplet | C1-COOH | 45 - 55 |

| H1 (CH-COOH) | ~2.8 - 3.2 | Multiplet | C3, C4, C5 | 20 - 40 |

| Ring CH₂ | 1.5 - 2.5 | Multiplets |

Chiral Solvating Agents and Shift Reagents in NMR for Enantiomeric Excess Determination

To confirm the enantiomeric purity of this compound, chiral auxiliaries are used in NMR spectroscopy. Chiral Solvating Agents (CSAs) are a common choice for carboxylic acids. nih.gov A CSA is an enantiomerically pure compound that forms rapid and reversible non-covalent diastereomeric complexes with the enantiomers of the analyte.

These transient diastereomeric complexes have distinct chemical and magnetic environments, which can lead to the resolution of signals for the two enantiomers in the ¹H NMR spectrum. nih.gov By adding a suitable CSA, such as a derivative of BINOL-amino alcohol, to a sample of non-racemic this compound, the signals for the (1S,2R) and the (1R,2S) enantiomers can be separated. nih.gov The protons closest to the chiral centers, H1 and H2, are most likely to show the largest chemical shift non-equivalence (ΔΔδ). The ratio of the integrals of these separated signals directly corresponds to the enantiomeric excess (e.e.) of the sample.

Mass Spectrometry (MS) Applications in Mechanistic Studies and Derivatization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₆H₁₀O₃), the calculated monoisotopic mass is 130.06299 Da. nih.gov An HRMS measurement confirming this exact mass would validate the elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

In MS/MS, the molecular ion (parent ion) is selected and subjected to collision-induced dissociation (CID) to generate a series of fragment ions (daughter ions). The resulting fragmentation pattern provides a structural fingerprint of the molecule. For aliphatic carboxylic acids, the molecular ion peak can be weak. libretexts.orgmiamioh.edu The fragmentation of this compound is expected to proceed through several characteristic pathways related to its functional groups.

Key fragmentation pathways include:

Loss of a water molecule (H₂O) : Dehydration involving the alcohol and/or carboxylic acid group is a common fragmentation route for hydroxy acids, leading to a fragment ion at m/z 112.

Loss of a hydroxyl radical (•OH) : Alpha-cleavage at the carboxylic acid can result in the loss of the hydroxyl group, producing a prominent acylium ion at m/z 113. libretexts.org

Loss of the carboxyl group (•COOH) : Cleavage of the bond between the ring and the carboxyl group can lead to the loss of a 45 Da fragment, resulting in a signal at m/z 85. libretexts.org

Ring Cleavage : The cyclopentane ring can undergo various cleavages, leading to a complex pattern of smaller fragments.

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 130 | [M]⁺ | - |

| 113 | [M - OH]⁺ | •OH |

| 112 | [M - H₂O]⁺ | H₂O |

| 85 | [M - COOH]⁺ | •COOH |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are highly effective for identifying functional groups and can provide insights into molecular conformation and hydrogen bonding.

For this compound, the vibrational spectra are dominated by features from the hydroxyl and carboxyl groups.

O-H Stretching : Two distinct O-H stretching regions are expected. The carboxylic acid, which typically exists as a hydrogen-bonded dimer in condensed phases, gives rise to a very strong and characteristically broad absorption band in the IR spectrum, extending from approximately 2500 to 3300 cm⁻¹. libretexts.org The alcohol O-H stretch appears as a separate, generally sharper band around 3200-3600 cm⁻¹, with its exact position and shape depending on the extent of intra- and intermolecular hydrogen bonding.

C=O Stretching : A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is a defining feature, typically appearing near 1710 cm⁻¹ for the hydrogen-bonded dimer. libretexts.org

C-H Stretching : Absorptions from the C-H bonds of the cyclopentane ring are observed just below 3000 cm⁻¹.

Vibrational spectroscopy is also a valuable tool for conformational analysis. nih.govnih.gov The cyclopentane ring is not planar and can adopt various conformations, such as the envelope and twist forms. The specific conformation, along with the relative orientations (axial/equatorial-like) of the hydroxyl and carboxylic acid substituents, will influence the vibrational frequencies. By comparing experimental IR and Raman spectra with spectra predicted from theoretical calculations (e.g., Density Functional Theory, DFT) for different possible conformers, the most stable conformation in the sample can be determined. nih.gov

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Alcohol O-H Stretch | 3200 - 3600 | Strong, broad |

| Carboxylic Acid O-H Stretch | 2500 - 3300 | Very strong, very broad |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| Carboxylic Acid C=O Stretch | 1700 - 1725 | Very strong, sharp |

| C-O Stretch | 1050 - 1300 | Strong |

Chiroptical Spectroscopy for Absolute Configuration Assignment

The absolute configuration of a chiral molecule, such as this compound, describes the precise three-dimensional arrangement of its atoms. Chiroptical techniques, which rely on the differential interaction of chiral molecules with polarized light, are indispensable for unambiguously assigning this configuration. Among these, Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) spectroscopy are paramount. These methods are particularly sensitive to the spatial orientation of atoms and functional groups around the stereocenters, providing a unique spectroscopic fingerprint of the molecule's chirality. The absolute configuration can be reliably determined by comparing experimentally measured spectra with those predicted by quantum chemical calculations for a specific enantiomer. nih.govuantwerpen.be

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion refers to the variation of a chiral compound's optical rotation as a function of the wavelength of light. An ORD spectrum plots the specific rotation [α] against the wavelength (λ). The most significant feature of an ORD curve is the "Cotton effect," which is an anomalous change in optical rotation in the vicinity of an absorption band of a chromophore within the molecule.

In this compound, the key chromophore is the carboxyl group (-COOH). This group exhibits a weak electronic absorption band corresponding to the n → π* transition, typically occurring in the 200–220 nm region. The sign of the Cotton effect associated with this transition is directly related to the stereochemical environment around the carboxyl group.

The absolute configuration is determined by analyzing the shape and sign of this Cotton effect. For the (1S,2R) configuration, the specific spatial arrangement of the hydroxyl group relative to the carboxyl group on the cyclopentane ring would dictate a Cotton effect with a particular sign (either positive or negative). The Octant Rule for cyclic ketones, and its extensions to other chromophores, provides a theoretical framework for predicting this sign based on the location of substituents in relation to the chromophore. In modern practice, the assignment is most reliably confirmed by comparing the experimental ORD spectrum with a spectrum calculated using quantum chemical methods for the known (1S,2R) configuration.

Table 1: Illustrative ORD Data Presentation for this compound This table is a hypothetical representation for illustrative purposes.

| Feature | Wavelength (nm) | Specific Rotation [α] (degrees) | Solvent |

| Peak | 225 | +1500 | Methanol |

| Trough | 205 | -2100 | Methanol |

| Zero Crossing | 215 | 0 | Methanol |

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a related and often more direct technique that measures the difference in absorption of left- and right-circularly polarized light (Δε = εL - εR) by a chiral molecule as a function of wavelength. An ECD spectrum consists of positive or negative peaks, also known as Cotton effects, at the wavelengths of the chromophore's electronic transitions.

The contemporary gold standard for assigning absolute configuration using ECD involves a synergistic approach between experiment and theory. nih.gov The process includes:

Conformational Search: A thorough computational search is performed to identify all stable low-energy conformers of the (1S,2R) isomer.

ECD Calculation: For each stable conformer, the ECD spectrum is calculated using quantum chemical methods, most commonly Time-Dependent Density Functional Theory (TDDFT). nih.gov

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (according to the Boltzmann distribution) to generate a final theoretical ECD spectrum for the (1S,2R) enantiomer.

Comparison: This final calculated spectrum is then compared with the experimentally measured ECD spectrum. A close match in the signs, positions, and relative intensities of the Cotton effects provides a confident assignment of the (1S,2R) absolute configuration. uantwerpen.be

As with ORD, specific published experimental or calculated ECD spectra for this compound are not available. The following table provides a hypothetical example of how ECD spectral data are reported.

Table 2: Illustrative ECD Data Presentation for this compound This table is a hypothetical representation for illustrative purposes.

| Cotton Effect Sign | Wavelength (λmax, nm) | Molar Ellipticity [θ] or Δε | Solvent |

| Positive (+) | 212 | +2.5 | Methanol |

Theoretical and Computational Studies of 1s,2r 2 Hydroxycyclopentane 1 Carboxylic Acid and Its Reactivity

Conformational Analysis and Energy Landscapes

The flexibility of the five-membered cyclopentane (B165970) ring, coupled with the rotational freedom of the carboxylic acid and hydroxyl groups, gives rise to a complex conformational landscape for (1S,2R)-2-Hydroxycyclopentane-1-carboxylic acid. Understanding the relative energies of these different conformations is crucial for predicting its chemical behavior.

Ab Initio and Molecular Mechanics Calculations

Computational methods such as ab initio and molecular mechanics are employed to explore the potential energy surface of the molecule and identify its stable conformers. Ab initio calculations, based on the principles of quantum mechanics, provide a high level of theory for accurate energy predictions. These calculations can determine the geometric parameters (bond lengths, bond angles, and dihedral angles) of the most stable conformations.

For cyclic systems like cyclopentane, the ring can adopt various puckered conformations, most notably the "envelope" and "twist" forms, to alleviate ring strain. In the case of 1-Hydroxycyclopentane-1-carboxylic acid, a related compound, crystallographic studies have shown the presence of envelope conformations where one carbon atom is out of the plane of the other four. researchgate.net It is plausible that this compound also exhibits similar ring puckering. The relative orientation of the carboxylic acid and hydroxyl substituents (axial vs. equatorial) in these puckered structures significantly influences their stability.

Molecular mechanics, a more computationally efficient method, can also be used to scan the conformational space and identify low-energy structures. These calculations rely on classical force fields to model the interactions between atoms.

A systematic conformational search would typically involve rotating the key dihedral angles—those associated with the C-C bonds of the ring, the C-COOH bond, and the C-OH bond—to generate a multitude of possible structures. Each of these structures is then subjected to energy minimization to find the nearest local minimum on the potential energy surface. The resulting low-energy conformers can then be ranked by their relative energies.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Ring Pucker | -COOH Orientation | -OH Orientation | Relative Energy (kcal/mol) |

| 1 | Envelope | Equatorial | Equatorial | 0.00 |

| 2 | Envelope | Equatorial | Axial | 1.25 |

| 3 | Twist | Equatorial | Equatorial | 0.80 |

| 4 | Envelope | Axial | Equatorial | 2.50 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

Solvent Effects on Conformations

The presence of a solvent can significantly alter the conformational preferences of a molecule. For this compound, which possesses polar hydroxyl and carboxylic acid groups capable of hydrogen bonding, solvent effects are particularly important.

Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. The latter approach, known as the implicit solvent model, is more computationally feasible for larger systems.

In polar protic solvents like water, conformations that can form strong hydrogen bonds with the solvent will be stabilized. For instance, conformations where the hydroxyl and carboxylic acid groups are more exposed to the solvent may become more populated. Conversely, in nonpolar solvents, intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups might be favored, leading to more compact conformations. A theoretical study on a bicyclic proline analogue highlighted that conformational preferences can differ significantly between the gas phase and aqueous solution, with molecules exhibiting greater flexibility in solution. researchgate.net

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide a detailed picture of the electron distribution within a molecule, which is fundamental to understanding its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals in this compound can be calculated using quantum chemical methods.

The HOMO is typically associated with the molecule acting as a nucleophile (electron donor), while the LUMO is associated with it acting as an electrophile (electron acceptor). youtube.com For a carboxylic acid, the HOMO is often localized on the oxygen atoms of the carboxyl group, particularly the lone pairs. The LUMO is generally a π* antibonding orbital associated with the C=O double bond.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 10.7 |

Note: This table presents hypothetical values for illustrative purposes. Actual energies would be determined from specific quantum chemical calculations.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule can be analyzed through various methods, including the calculation of atomic charges and the generation of electrostatic potential (ESP) maps. ESP maps visualize the electrostatic potential on the electron density surface of a molecule, providing an intuitive understanding of its charge distribution. youtube.com

In an ESP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the ESP map would be expected to show a significant negative potential around the oxygen atoms of the carboxylic acid and the hydroxyl group, reflecting their high electronegativity. A positive potential would likely be observed around the acidic hydrogen of the carboxyl group and the hydrogen of the hydroxyl group. The carbonyl carbon would also exhibit a degree of positive potential, making it a potential site for nucleophilic attack.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For instance, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These calculations can help in assigning the observed absorption bands to specific molecular vibrations, such as the O-H stretch of the hydroxyl and carboxylic acid groups, and the C=O stretch of the carbonyl group. Theoretical calculations on other carboxylic acids have shown good agreement between predicted and experimental IR spectra. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. The calculated chemical shifts for different conformers can be averaged based on their predicted populations to obtain a theoretical spectrum that can be compared with the experimental one. This comparison can provide further evidence for the predicted conformational preferences in solution.

By integrating these computational approaches, a comprehensive theoretical understanding of this compound can be achieved, providing valuable insights that complement and guide experimental investigations.

Docking and Interaction Studies with Biological Macromolecules

Extensive searches of scientific literature and computational databases have revealed a significant lack of specific research focused on the molecular docking and interaction studies of this compound with biological macromolecules in the context of its potential role as a biochemical intermediate. While general methodologies for such computational analyses are well-established, their direct application to this particular stereoisomer has not been documented in available scholarly articles.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between small molecules and proteins at the atomic level. Such studies can provide valuable insights into the binding affinity, mode of interaction, and the specific amino acid residues involved in the binding.

In the context of a biochemical intermediate, docking studies could elucidate how this compound might interact with the active site of an enzyme. These interactions are crucial for understanding the metabolic pathways in which this compound might be involved. The binding is typically governed by various non-covalent interactions, including:

Hydrogen Bonds: Formed between the hydroxyl and carboxylic acid groups of the ligand and polar amino acid residues in the protein's active site.

Hydrophobic Interactions: Involving the nonpolar cyclopentane ring and hydrophobic pockets within the enzyme.

Van der Waals Forces: General attractive or repulsive forces between the ligand and the protein.

Electrostatic Interactions: Between the charged carboxylate group and charged residues in the protein.

A theoretical docking study would involve the three-dimensional structures of both the ligand, this compound, and the target macromolecule. The results would typically be presented in terms of a scoring function, which estimates the binding free energy, and a visual representation of the binding pose.

Despite the potential utility of such studies, no specific data, research findings, or data tables concerning the docking of this compound with any biological macromolecule are currently available in the public domain. Therefore, a detailed analysis of its specific interactions, binding affinities, or role as a biochemical intermediate from a computational standpoint cannot be provided at this time.

Future Directions and Emerging Research Avenues for 1s,2r 2 Hydroxycyclopentane 1 Carboxylic Acid

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction

The synthesis of stereochemically complex molecules like (1S,2R)-2-hydroxycyclopentane-1-carboxylic acid has traditionally relied on the intuition and expertise of chemists. However, the advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this field by offering powerful predictive tools. rsc.org These technologies can analyze vast datasets of chemical reactions to identify novel and efficient synthetic pathways that may not be apparent through traditional analysis.

Computer-aided synthesis planning (CASP) tools, powered by sophisticated algorithms, are becoming increasingly adept at retrosynthetic analysis. acs.org Software like SYNTHIA™ and SynRoute utilize extensive databases of chemical reactions and expert-coded rules to propose viable synthetic routes from commercially available starting materials. sigmaaldrich.comnih.gov These programs can significantly accelerate the discovery of new pathways, reducing the time and resources required for laboratory validation. sigmaaldrich.com

While AI holds immense promise, challenges remain, particularly in handling complex reactions involving chirality. researchgate.net However, ongoing research is focused on improving the accuracy and predictive power of these models, paving the way for a future where AI is an indispensable partner in the design and execution of complex organic syntheses. nih.govacs.org

Development of Sustainable and Green Chemistry Approaches in its Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for valuable chemical compounds. Future research on this compound will undoubtedly focus on developing more environmentally friendly and sustainable synthetic methods. This includes the use of renewable starting materials, the reduction of hazardous waste, and the development of catalytic processes that operate under milder conditions.

Key areas of focus in green chemistry for the synthesis of this compound and its derivatives will likely include:

Biocatalysis: The use of enzymes as catalysts offers high selectivity and efficiency under mild reaction conditions. Researchers will likely explore enzymatic routes for the stereoselective synthesis of the target molecule, potentially starting from renewable feedstocks.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are a cornerstone of green chemistry. Future synthetic routes will be designed to have high atom economy, minimizing the generation of byproducts.

Renewable Feedstocks: The development of synthetic pathways that utilize starting materials derived from biomass rather than fossil fuels is a major goal of sustainable chemistry. Research into converting bio-based platform chemicals into this compound will be a significant area of investigation.

Solvent Selection: The use of greener solvents, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental impact of a chemical process. Future synthetic protocols will aim to replace traditional volatile organic compounds with more sustainable alternatives.

By embracing these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Exploration of New Catalytic Applications and Material Science Interfaces

The unique structural features of this compound, particularly its chirality and bifunctional nature, make it an attractive candidate for applications in catalysis and material science.

In the realm of catalysis, this compound and its derivatives could serve as chiral ligands for asymmetric catalysis. The hydroxyl and carboxylic acid groups can coordinate to metal centers, creating a chiral environment that can influence the stereochemical outcome of a reaction. Future research could explore the use of these ligands in a variety of catalytic transformations, such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

In material science, the ability of this compound to form hydrogen bonds and coordinate with metal ions could be exploited in the design of novel materials. For instance, it could be used as a building block for the synthesis of:

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to connect metal nodes, while the hydroxyl group could provide additional functionality within the pores of the MOF. The chirality of the molecule could lead to the formation of chiral MOFs with potential applications in enantioselective separations and catalysis.

Chiral Polymers: Incorporation of this chiral monomer into polymer chains could lead to the development of materials with unique optical or recognition properties. These could find applications in chiral chromatography, sensors, or as components of biomedical devices.

The interface between this chiral molecule and material science is a rich area for future exploration, with the potential to create new functional materials with tailored properties.

Expanding its Utility in Stereoselective Organic Synthesis

This compound is a valuable chiral building block, and its utility in stereoselective organic synthesis is expected to expand significantly. Its rigid cyclopentane (B165970) framework and defined stereochemistry make it an excellent starting material for the synthesis of a wide range of complex and biologically active molecules.

Future research will likely focus on utilizing this compound in the synthesis of:

Natural Products: Many natural products contain cyclopentane rings with specific stereochemical arrangements. This compound provides a pre-defined chiral scaffold that can be elaborated to access these complex targets. For example, derivatives of cyclopentane have been explored in the synthesis of analogues of muraymycin, an antibiotic targeting the MraY enzyme. nih.gov

Pharmaceuticals: The cyclopentane moiety is present in numerous pharmaceutical agents. The use of this chiral building block can simplify the synthesis of enantiomerically pure drugs, leading to improved efficacy and reduced side effects. For instance, cyclopentane derivatives have been investigated for their antitumor activity. nih.gov

Peptidomimetics: The cis-β-aminocyclopentanecarboxylic acid derived from this compound has been incorporated into cyclic peptides to create potent and selective integrin ligands. mdpi.com This demonstrates the potential of using this scaffold to create conformationally constrained peptides with enhanced biological activity.

The development of new synthetic methodologies that leverage the unique reactivity of the hydroxyl and carboxylic acid groups will further enhance the utility of this compound as a versatile tool for stereoselective synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.